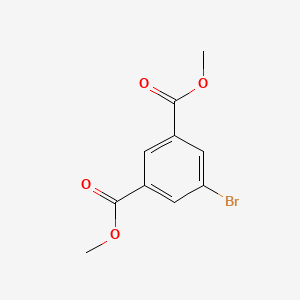

Dimethyl 5-bromoisophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJINGKSNJNXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068667 | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-21-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the CAS number for Dimethyl 5-bromoisophthalate

An In-Depth Technical Guide to Dimethyl 5-bromoisophthalate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51760-21-5), a pivotal bifunctional aromatic building block. The document delineates its physicochemical properties, established synthesis protocols, and key analytical characterization methods. A core focus is placed on its synthetic utility, exploring the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions and the derivatization of its ester functionalities. This guide is intended for researchers, chemists, and drug development professionals who can leverage this versatile intermediate in the design and synthesis of novel functional materials and pharmaceutical agents.

Core Compound Identification and Properties

This compound is a substituted aromatic compound featuring a central benzene ring functionalized with two methyl ester groups in a meta-configuration (positions 1 and 3) and a bromine atom at position 5. This substitution pattern renders it an exceptionally useful and rigid scaffold for chemical synthesis. The CAS number for this compound is 51760-21-5 [1][2][3][4].

Its key physicochemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 51760-21-5 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][4][5] |

| Molecular Weight | 273.08 g/mol | [1][5] |

| Appearance | White to light yellow/beige solid, often in powder or crystalline form. | [3] |

| Melting Point | 85-91 °C | [4] |

| Boiling Point | 159 °C at 4.8 mmHg | [6][7] |

| Solubility | Insoluble in water. | [3] |

| Synonyms | Dimethyl 5-bromobenzene-1,3-dicarboxylate, 5-Bromoisophthalic acid dimethyl ester | [4][5] |

Synthesis Methodologies: A Protocol-Driven Approach

The reliable synthesis of this compound is critical for its application. The most prevalent and high-yielding laboratory method is the Fischer esterification of its corresponding diacid, 5-bromoisophthalic acid.

Preferred Synthesis: Fischer Esterification of 5-Bromoisophthalic Acid

This method is favored for its straightforward procedure, high yield, and use of common laboratory reagents. The reaction proceeds by acid-catalyzed esterification using an excess of methanol to drive the equilibrium towards the product.

Causality and Experimental Rationale:

-

Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Excess Methanol: The esterification is a reversible reaction. By using methanol as the solvent, its high concentration shifts the reaction equilibrium to favor the formation of the dimethyl ester product, in accordance with Le Châtelier's principle.

-

Precipitation in Water: Upon completion, the reaction mixture is added to water. This compound is insoluble in water, causing it to precipitate as a solid, while the excess methanol, sulfuric acid, and any unreacted starting material remain in the aqueous phase. This provides an effective initial purification step.

-

Neutralization (NaHCO₃): A wash with aqueous sodium bicarbonate solution is performed to neutralize and remove any residual sulfuric acid catalyst from the precipitated product.

Detailed Experimental Protocol[1][10]:

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g) sequentially.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring and maintain for 6 hours.

-

Precipitation: Allow the mixture to cool to room temperature. In a separate large beaker, place 1 L of distilled water. Slowly add the reaction mixture dropwise to the distilled water while stirring. A white solid will precipitate.

-

Neutralization & Isolation: Neutralize the aqueous slurry by carefully adding a 5% (w/w) aqueous solution of sodium bicarbonate until the pH reaches 7-8. Collect the white precipitate by filtration.

-

Washing: Wash the collected solid twice with 1 L portions of distilled water to remove residual salts.

-

Drying: Place the white solid in a vacuum oven and dry at 50 °C for 48 hours to yield this compound (approx. 109 g, 89% yield).

Synthesis Workflow Diagram:

References

- 1. This compound | 51760-21-5 [chemicalbook.com]

- 2. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. minstar.lookchem.com [minstar.lookchem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Dimethyl 5-bromoisophthalate molecular weight and formula

An In-depth Technical Guide to Dimethyl 5-bromoisophthalate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, chemical behavior, and strategic applications. We will explore the causality behind experimental protocols and the structural features that make this compound a valuable building block in modern organic synthesis.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic dicarboxylate. Its structure, featuring a bromine atom and two methyl ester groups on a benzene ring, provides a versatile platform for constructing more complex molecules. The bromine atom serves as a key functional handle for cross-coupling reactions, while the ester groups can be hydrolyzed or converted to other functional groups.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [1][2] |

| CAS Number | 51760-21-5 | [1] |

| Appearance | White to beige or light yellow solid/powder | [1][3] |

| Melting Point | 85-91 °C | [1] |

| Boiling Point | ~150 °C (Predicted); 159 °C at 4.8 mmHg | [1][4] |

| Solubility | Insoluble in water | [1][5] |

| Storage | Inert atmosphere, Room Temperature | [1][3] |

The compound's moderate melting point and solid form at room temperature simplify handling and weighing for reactions. Its insolubility in water is a critical property leveraged during synthesis for purification via precipitation.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is through the Fischer esterification of 5-bromoisophthalic acid. This method is favored for its high yield and straightforward procedure.

Principle of Synthesis: Acid-Catalyzed Esterification

The reaction involves treating 5-bromoisophthalic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This activation facilitates nucleophilic attack by the methanol, leading to the formation of the methyl ester and water. Le Chatelier's principle is exploited by using excess methanol to drive the equilibrium towards the product.

Detailed Experimental Protocol

The following protocol is a validated method for producing high-purity this compound with excellent yield.[1][2]

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.

-

Causality Insight: Anhydrous methanol is crucial to prevent the reverse reaction (ester hydrolysis). Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, further pushing the equilibrium forward.

-

-

Reaction Execution: Heat the mixture to reflux with continuous stirring for 6 hours.

-

Causality Insight: Refluxing maintains a constant, elevated temperature to ensure a sufficient reaction rate without evaporating the solvent.

-

-

Product Isolation: After cooling to room temperature, slowly pour the reaction mixture into 1 L of distilled water. A white precipitate of this compound will form.

-

Causality Insight: The product is insoluble in water, while the excess methanol, sulfuric acid, and any unreacted starting material are soluble. This step effectively separates the product from the bulk of the reaction medium.

-

-

Neutralization and Washing: Neutralize the slurry by adding a 5% aqueous sodium bicarbonate solution until the pH is between 7 and 8. Collect the solid by filtration and wash it with distilled water (2 x 1 L).

-

Causality Insight: Neutralization removes any residual sulfuric acid. Thorough washing with water removes remaining salts and water-soluble impurities.

-

-

Drying: Dry the collected white solid in a vacuum oven at 50 °C for 48 hours to yield the final product (typical yield: ~109 g, 89%).[1][2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a pharmaceutical intermediate.[1][5] Its value stems from its trifunctional nature, which allows for the systematic construction of complex molecular architectures.

-

Molecular Scaffolding: The brominated phenyl ring is a classic platform for carbon-carbon bond formation. The bromine atom can be readily substituted via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the attachment of diverse molecular fragments.

-

Linker Chemistry: The two ester functionalities can be hydrolyzed back to carboxylic acids, which are ideal for forming amide bonds with amines or ester bonds with alcohols. This makes the molecule an excellent linker for connecting different pharmacophores or for polymerization.

-

Synthesis of Bioactive Molecules: Its role as an intermediate allows for the creation of novel compounds that can be screened for biological activity. The isophthalate core is found in various pharmacologically relevant structures.

Role as a Versatile Chemical Building Block

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

This compound is classified as hazardous and requires careful handling to minimize exposure.[6][7]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [6][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [6][8] |

Self-Validating Handling Protocol

To ensure safety, the following self-validating protocol must be followed:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the H335 respiratory hazard.[7] Ensure an eyewash station and safety shower are immediately accessible.[7][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles (compliant with EN 166 or OSHA standards) to prevent eye contact, mitigating the H319 hazard.[6][8]

-

Hand Protection: Wear nitrile rubber gloves to avoid skin contact, addressing the H315 hazard.[6]

-

Body Protection: Wear a lab coat and long-sleeved clothing to protect exposed skin.[6][8]

-

-

Handling Procedures:

-

Avoid creating dust during handling.

-

Wash hands thoroughly after handling.[7]

-

In case of accidental contact, follow first aid measures immediately: rinse eyes cautiously with water for several minutes; wash skin with plenty of soap and water.[6][7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists or if ingested.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from strong oxidizing agents.[9]

References

- 1. This compound | 51760-21-5 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl 5-bromoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-bromoisophthalate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its molecular structure, featuring a benzene ring substituted with two methyl ester groups and a bromine atom, makes it a versatile building block in organic chemistry. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and theoretical insights.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | Dimethyl 5-bromobenzene-1,3-dicarboxylate |

| Synonyms | 5-Bromoisophthalic acid dimethyl ester, Dimethyl 5-bromo-m-benzoate[2] |

| CAS Number | 51760-21-5 |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Appearance | White to beige to light yellow solid/powder[2] |

Quantitative Physical Properties

The physical properties of a compound dictate its behavior in various experimental setups. The table below presents the key quantitative physical properties of this compound.

| Property | Value | Source |

| Melting Point | 85-91 °C | |

| Boiling Point | 150 °C (predicted) | [2] |

| Density | 1.505 ± 0.06 g/cm³ (predicted) | [2] |

| Water Solubility | Insoluble | [2] |

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional groups and the substituted benzene ring. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound, which serves as a valuable reference.[3]

Key expected IR absorption bands include:

-

C=O Stretch (Ester): A strong absorption band typically appears in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O single bond stretching in the ester group.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the benzene ring.

-

C-Br Stretch: A weaker absorption band is expected in the lower wavenumber region, typically between 500 and 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Methyl Protons (-OCH₃): A singlet integrating to 6 hydrogens is expected, likely in the range of 3.8-4.0 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, one would expect two signals appearing as doublets (or narrow triplets) and one as a singlet (or a triplet with very small coupling).

Expected ¹³C NMR Signals:

-

Methyl Carbon (-OCH₃): A signal around 52-55 ppm.

-

Ester Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the ester groups and the bromine atom. The carbon attached to the bromine atom would likely appear in the 120-130 ppm range.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.[8][9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

The causality behind this experimental choice lies in ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to an inaccurate reading as the temperature of the sample lags behind that of the thermometer.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 51760-21-5 [chemicalbook.com]

- 3. 1,3-Benzenedicarboxylic acid, 5-bromo-, dimethyl ester [webbook.nist.gov]

- 4. Dimethyl isophthalate(1459-93-4) 13C NMR [m.chemicalbook.com]

- 5. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]

- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 7. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

melting point of Dimethyl 5-bromoisophthalate

An In-depth Technical Guide to the Melting Point of Dimethyl 5-bromoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a key physical constant for its identification, purity assessment, and quality control in research and drug development. Moving beyond a simple statement of the value, this document details the principles and methodologies for its accurate determination, discusses the influence of impurities, and outlines protocols for purification and verification. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for scientists working with this compound.

Introduction: The Significance of a Well-Defined Melting Point

This compound is a substituted aromatic dicarboxylic acid ester. Its rigid, functionalized structure makes it a valuable building block in the synthesis of more complex molecules, including metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. In any synthetic application, the purity of starting materials is paramount, as impurities can lead to undesirable side reactions, low yields, and products with inconsistent properties.

The melting point is one of the most fundamental and accessible indicators of a solid crystalline compound's purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range. Therefore, the accurate determination of this compound's melting point is not merely a procedural step but a critical validation of material quality.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for handling and characterization. The melting point is a defining feature, with literature values consistently falling within a narrow range.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉BrO₄ | - |

| Molecular Weight | 289.08 g/mol | - |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 119-121 °C | |

| Melting Point | 118-120 °C | |

| Melting Point | 116-120 °C |

The slight variation in the reported melting point ranges can be attributed to different analytical methods or residual impurities from various synthetic routes. A sample with a sharp melting range at the upper end of this scale (e.g., 120-121 °C) is indicative of high purity.

Methodologies for Accurate Melting Point Determination

The choice of methodology can impact the precision and accuracy of the melting point measurement. Two common and reliable methods are detailed below.

Digital Capillary Melting Point Apparatus

This technique relies on the visual observation of the phase transition of a small sample packed in a capillary tube while it is heated at a controlled rate.

Principle: The sample is heated alongside a calibrated thermometer in a heating block. The temperatures at which the first drop of liquid appears (onset) and the last crystal disappears (clear point) define the melting range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will pack poorly and lead to inefficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Heating (Optional): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (e.g., up to ~110 °C).

-

Fine Heating & Observation: Reduce the heating rate to 1-2 °C/min . A slow ramp rate is critical to allow for thermal equilibrium, preventing an overestimation of the melting temperature.

-

Data Recording: Record the temperature at the first sign of melting (T_onset) and the temperature when the entire sample becomes a clear liquid (T_clear). The melting range is reported as T_onset – T_clear.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Principle: When the sample melts, it absorbs energy (an endothermic process). The DSC instrument detects this heat absorption and plots it as a function of temperature. The resulting peak provides precise information about the melting process.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to enclose the sample. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Program the instrument to heat at a constant rate, typically 10 °C/min , under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point (e.g., 25 °C to 150 °C).

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point, as it is less affected by heating rate than the peak maximum. The area under the peak corresponds to the heat of fusion.

Caption: The cycle of purification followed by validation ensures material quality.

Conclusion

The , consistently reported in the range of 116-121 °C , is a critical parameter for its quality assessment. An accurate determination requires not only precise measurement using techniques like capillary apparatus or DSC but also an understanding of the factors that influence it, primarily the presence of impurities. A sharp melting range at the upper end of this scale (120-121 °C) is a strong indicator of high purity. The protocols and principles outlined in this guide provide a robust framework for researchers to purify, analyze, and confidently utilize this important chemical intermediate in their work.

Navigating the Solution Landscape: A Technical Guide to the Solubility of Dimethyl 5-Bromoisophthalate

Foreword for the Modern Researcher

In the realm of pharmaceutical development and fine chemical synthesis, the precise understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of process design, formulation, and ultimately, therapeutic efficacy. Dimethyl 5-bromoisophthalate, a key intermediate in the synthesis of various pharmaceutical agents, presents a compelling case study in the practical application of solubility science.[1][2][3][4] Its journey from a crystalline solid to a dissolved state in an organic solvent is a critical transition that dictates reaction kinetics, purification efficiency, and bioavailability.

This guide eschews a conventional, static presentation of data. In the absence of extensive, publicly available quantitative solubility data for this compound, we pivot to a more empowering objective: to equip you, the researcher, with the theoretical framework and practical methodologies to predict, determine, and rationalize its solubility in a range of organic solvents. Herein, we delve into the "why" behind the "how," fostering a deeper understanding that transcends rote memorization of protocols.

I. Physicochemical Profile: The Molecular Blueprint

Before we can predict how this compound will behave in a given solvent, we must first understand its intrinsic properties. These characteristics are the primary determinants of its intermolecular interactions and, by extension, its solubility.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 51760-21-5 | |

| Molecular Formula | C₁₀H₉BrO₄ | |

| Molecular Weight | 273.08 g/mol | |

| Appearance | White to beige to light yellow solid/powder to crystal | [1][4] |

| Melting Point | 85-89 °C | [4] |

| Boiling Point | 150 °C | [4] |

| Water Solubility | Insoluble | [1][3][4][5][6][7][8] |

| SMILES String | COC(=O)c1cc(Br)cc(c1)C(=O)OC |

The structure reveals a substituted benzene ring, making it relatively non-polar. However, the presence of two methyl ester groups introduces polar character through the carbonyl (C=O) and ether (C-O) functionalities. The bromine atom further contributes to the molecule's electron density and polarizability. This combination of a non-polar aromatic core with polar functional groups suggests that its solubility will be nuanced and highly dependent on the chosen solvent.

II. A Predictive Framework for Solubility

Predicting solubility with perfect accuracy remains a significant challenge in computational chemistry.[9] However, a combination of established principles and semi-empirical models can provide valuable foresight, guiding solvent selection and experimental design.

The "Like Dissolves Like" Paradigm

This foundational principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate the following:

-

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic core of the molecule will likely interact favorably with aromatic or aliphatic hydrocarbon solvents through van der Waals forces. However, the polar ester groups may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments that can interact with the polar ester groups of the solute. The absence of hydrogen-bond-donating capability in these solvents prevents them from strongly self-associating, making them good candidates for dissolving compounds with both polar and non-polar characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond acceptors, interacting with the oxygen atoms of the ester groups. Their ability to also engage in dipole-dipole and dispersion interactions makes them versatile solvents. The synthesis of this compound often utilizes methanol, suggesting a degree of solubility in this solvent.[1][10][11][12]

Hansen Solubility Parameters (HSP): A Deeper Dive

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model offers a more quantitative approach. It deconstructs the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[13][14][15] A solute's solubility in a solvent can be predicted by calculating the "distance" (Ra) between their HSP values in a 3D space. If this distance is less than the interaction radius (R0) of the solute, dissolution is favorable.

III. Experimental Determination of Solubility: A Validated Protocol

In the absence of published quantitative data, empirical determination is the most reliable path forward. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is designed to ensure that thermodynamic equilibrium is achieved, a critical factor for obtaining accurate and reproducible results.[16]

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a given temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Rationale: Starting with a supersaturated solution and allowing it to equilibrate by precipitating the excess solute is a reliable way to reach the true thermodynamic solubility limit.

-

Procedure: To a series of vials, add a pre-weighed excess amount of this compound. For instance, add approximately 100 mg of the solid to each vial. Record the exact mass. To each vial, add a known volume (e.g., 2.0 mL) of the respective organic solvent.

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required for the dissolution and precipitation rates to become equal.[16]

-

Procedure: Tightly cap the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached, especially for compounds that are slow to dissolve.

-

-

Phase Separation:

-

Rationale: It is crucial to analyze a clear, saturated solution free of any undissolved solid particles.

-

Procedure: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

-

Sample Collection and Dilution:

-

Rationale: A precise volume of the saturated supernatant must be taken for analysis. This sample will likely need to be diluted to fall within the linear range of the analytical instrument.

-

Procedure: Carefully draw a known volume (e.g., 0.5 mL) of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid. Immediately filter the sample through a syringe filter into a pre-weighed vial or a volumetric flask. This removes any fine, suspended particles. Dilute the filtered sample gravimetrically or volumetrically to a suitable concentration for analysis.

-

-

Quantification:

-

Rationale: An analytical technique like HPLC or UV-Vis spectrophotometry is used to determine the concentration of the dissolved solute in the diluted sample.

-

Procedure:

-

HPLC/UV-Vis: Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards to generate a calibration curve (absorbance or peak area vs. concentration).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Rationale: The final solubility is calculated by taking into account the dilution factor.

-

Procedure: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental solubility determination process.

Caption: A flowchart of the key steps for the experimental determination of solubility.

IV. Data Presentation and Interpretation

The results of your experimental work should be compiled into a clear and concise format to allow for easy comparison and interpretation.

Table for Experimentally Determined Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | [Your Data] | [Your Data] | |

| Ethanol | 25 | [Your Data] | [Your Data] | |

| Acetone | 25 | [Your Data] | [Your Data] | |

| Ethyl Acetate | 25 | [Your Data] | [Your Data] | |

| Dichloromethane | 25 | [Your Data] | [Your Data] | |

| Toluene | 25 | [Your Data] | [Your Data] | |

| [Other Solvents] | 25 | [Your Data] | [Your Data] |

By correlating this data with the properties of the solvents (e.g., polarity index, dielectric constant, HSP values), you can build a predictive model for the solubility of this compound and related compounds.

V. Conclusion: A Rational Approach to a Fundamental Property

The solubility of this compound in organic solvents is a critical parameter that influences its utility in scientific research and industrial applications. While a comprehensive database of its solubility is not yet in the public domain, this guide has provided a robust framework for its rational prediction and accurate experimental determination. By combining an understanding of its molecular structure with sound experimental methodology, researchers can confidently navigate the solution landscape, optimizing processes and accelerating discovery. The principles and protocols detailed herein are not merely a means to an end but a foundation for a deeper, more intuitive understanding of chemical behavior.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. This compound | 51760-21-5 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. Dimethyl-5-bromisophthalat | 51760-21-5 [m.chemicalbook.com]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 13. hansen-solubility.com [hansen-solubility.com]

- 14. Hansen solubility parameters [stenutz.eu]

- 15. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Dimethyl 5-bromoisophthalate

Abstract and Introduction

Dimethyl 5-bromoisophthalate is a pivotal intermediate in the synthesis of a wide array of functional molecules, including pharmaceuticals, polymers, and specialized materials.[1][2][3] Its molecular architecture, featuring two reactive methyl ester groups and a strategically positioned bromine atom on an aromatic ring, makes it a versatile building block for cross-coupling reactions and polyesterification.[4][5] The integrity of this compound is paramount to the success of subsequent synthetic steps. Impurities arising from improper storage or handling can lead to inconsistent reaction yields, difficult purifications, and the failure of complex multi-step syntheses.

This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can maintain the compound's purity and reactivity over time.

Core Chemical Profile and Intrinsic Stability

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate storage protocols.

Physicochemical Properties

The key properties of this compound are summarized in the table below. The compound presents as a high-melting, water-insoluble solid, which contributes to its relative stability in solid form.[1][6]

| Property | Value | Source(s) |

| CAS Number | 51760-21-5 | [1][7][8] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][3][9] |

| Molecular Weight | 273.08 g/mol | [8][9] |

| Appearance | White to beige or light yellow crystalline solid | [1][7] |

| Melting Point | 85 - 89 °C | [1][6][8] |

| Water Solubility | Insoluble | [1][2][6] |

| Primary Use | Pharmaceutical and chemical synthesis intermediate | [1][2] |

General Stability Assessment

Under standard laboratory conditions, this compound is a chemically stable compound.[6][10] Its stability is derived from the aromatic core and the relatively robust nature of the carbon-bromine bond. However, the presence of two methyl ester functional groups introduces a primary point of vulnerability, which dictates the necessary storage precautions.

Incompatibilities: The principal chemical incompatibility is with strong oxidizing agents, which can react with the aromatic ring or other parts of the molecule.[6][11] Contact with strong acids or bases should also be avoided as they can catalyze degradation, particularly hydrolysis.

Primary Degradation Pathway: Ester Hydrolysis

The most significant and probable degradation pathway for this compound under typical storage conditions is the hydrolysis of its dimethyl ester functionalities. This reaction does not require harsh reagents and can be initiated by atmospheric moisture, especially over extended periods or at elevated temperatures.

Mechanism of Hydrolysis

Ester hydrolysis is a well-understood process that can be catalyzed by either acid or base.[12][13][14] In the context of storage, trace amounts of acidic or basic impurities, or simply the presence of water, can facilitate this process. The reaction proceeds in a stepwise manner:

-

Initial Hydrolysis: One of the two methyl ester groups is hydrolyzed to a carboxylic acid, yielding the mono-acid, mono-ester intermediate (5-bromo-3-(methoxycarbonyl)benzoic acid).

-

Complete Hydrolysis: The second methyl ester group is subsequently hydrolyzed to yield the final degradation product, 5-bromoisophthalic acid.

The formation of these acidic impurities can, in turn, auto-catalyze further degradation of the remaining ester, creating a cascading degradation loop. The presence of these degradation products can be highly detrimental to subsequent reactions, such as palladium-catalyzed couplings, where carboxylates can interfere with the catalytic cycle.

Visualization of Degradation

The stepwise hydrolysis pathway is illustrated below.

Caption: Primary degradation pathway via stepwise hydrolysis.

Recommended Storage and Handling Protocols

The causality behind these protocols is directly linked to mitigating the risk of ester hydrolysis. By controlling the compound's environment, we prevent its exposure to the initiators of degradation.

Protocol for Optimal Long-Term Storage

-

Container Integrity: Store the compound in its original, tightly sealed container. If the compound has been opened, use a container with a high-quality seal, such as one with a PTFE-lined cap. The rationale is to create a physical barrier against atmospheric moisture.[6][15]

-

Inert Atmosphere: For long-term storage ( > 6 months) or for high-purity applications, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces both moisture and oxygen, providing the highest level of protection.

-

Temperature Control: Store at room temperature as specified by suppliers.[1][7] For enhanced long-term stability, storage in a refrigerated and desiccated environment (2-8°C) is advisable. Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.

-

Environmental Control: The storage location must be dry and well-ventilated.[6] Keep the compound away from direct sunlight and areas where it might be exposed to acidic or basic vapors.

Summary of Storage Conditions

| Condition | Ideal (Long-Term, >1 year) | Acceptable (Short-Term, <6 months) | Unacceptable |

| Temperature | 2-8°C | Room Temperature (15-25°C) | > 30°C or fluctuating |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air (in sealed container) | Open to atmosphere |

| Moisture | In a desiccator or dry cabinet | Tightly sealed container | Humid environment |

| Light | Dark (in amber vial or cabinet) | Ambient light | Direct sunlight |

| Proximity | Isolated from reactives | In general chemical storage | Near strong acids, bases, or oxidizers |

Experimental Verification of Stability

Trust in a reagent's purity should always be validated. For a compound like this compound, a quick analytical check before use is a self-validating step that prevents the downstream failure of an experiment.

Protocol: Purity Assessment via Chromatography

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to rapidly assess purity.

-

Standard Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., ethyl acetate or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a solution of the stored material at the same concentration.

-

Analysis: Inject both solutions onto the GC or HPLC system. A typical starting point for HPLC could be a C18 column with a water/acetonitrile gradient.

-

Interpretation: Compare the chromatograms. The appearance of new peaks, particularly earlier-eluting (more polar) peaks corresponding to the mono-acid or di-acid, indicates degradation. Purity can be quantified by peak area percentage. A purity of >98% is generally acceptable for most synthetic applications.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR provides an unambiguous confirmation of structure and can easily detect hydrolysis.

-

Sample Preparation: Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent such as CDCl₃.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Interpretation:

-

Pristine Compound: Expect to see a sharp singlet corresponding to the two equivalent methyl ester groups (~3.9 ppm) integrating to 6 protons, along with characteristic aromatic proton signals.

-

Degraded Compound: The presence of hydrolysis will be indicated by a decrease in the integration of the methyl ester singlet and the appearance of a new, smaller methyl singlet for the mono-ester intermediate. The di-acid product will have no methyl signal, and a broad singlet for the carboxylic acid protons may be visible (>10 ppm), though this can sometimes exchange with residual water.

-

Workflow for Compound Quality Control

The following workflow should be adopted by any researcher using this compound from long-term storage.

Caption: Quality control workflow for stored this compound.

Conclusion

While this compound is a robust and stable solid under optimal conditions, its long-term integrity is primarily threatened by hydrolysis of the ester groups. This degradation is readily initiated by exposure to atmospheric moisture and can be accelerated by elevated temperatures or the presence of contaminants. Adherence to the storage protocols outlined in this guide—namely, the use of tightly sealed containers in a cool, dry environment, preferably under an inert atmosphere—is critical for preserving the compound's purity. Furthermore, routine analytical verification by researchers before use constitutes a crucial final step in ensuring experimental reproducibility and success.

References

- 1. This compound | 51760-21-5 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. 5-溴间苯二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]

- 13. Dimethyl ketal hydrolysis catalysed by hydroxide and hydronium ions - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Unlocking the Synthetic Potential of Dimethyl 5-bromoisophthalate: A Guide to the Fundamental Reactivity of its Aryl Bromide Moiety

An In-depth Technical Guide:

Introduction

Dimethyl 5-bromoisophthalate is a pivotal building block in the synthesis of complex organic molecules, finding extensive application as a pharmaceutical intermediate and a monomer in materials science.[1][2][3] Its utility stems from the strategic placement of a bromine atom on a benzene ring flanked by two meta-disposed methoxycarbonyl groups. This unique substitution pattern imbues the molecule with a distinct reactivity profile. This guide provides an in-depth exploration of the fundamental reactivity of the carbon-bromine (C-Br) bond in this compound, offering researchers and drug development professionals a comprehensive understanding of its synthetic transformations. We will delve into the electronic underpinnings of its reactivity, detail key reaction protocols, and provide mechanistic insights to empower rational experimental design.

Molecular Structure: The Interplay of Steric and Electronic Effects

The reactivity of the bromine atom in this compound is dictated by the electronic and steric environment of the aromatic ring. The two methoxycarbonyl (-COOCH₃) substituents are moderately electron-withdrawing groups (EWGs) due to both induction and resonance. These groups decrease the electron density of the aromatic ring, a factor that profoundly influences its reaction pathways.

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of the ester groups deactivates the ring, making traditional electrophilic substitution reactions (like further bromination) significantly more difficult than on an unsubstituted or activated benzene ring.[4][5]

-

Activation towards Nucleophilic Attack: Conversely, this electron deficiency makes the aromatic ring more susceptible to attack by nucleophiles. This is the foundational principle behind Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7][8][9]

-

Meta-Directing Influence: The ester groups are meta-directors for electrophilic substitution. In the context of the pre-existing bromine at the 5-position, they are meta to the C-Br bond. This specific arrangement is crucial, as it moderates the reactivity in SNAr pathways compared to systems where EWGs are positioned ortho or para to the leaving group.[6][8]

The spatial arrangement of the two ester groups also introduces a degree of steric hindrance around the adjacent C2 and C6 positions, which can influence the approach of bulky reagents or catalysts.[10][11][12][13]

Synthesis of this compound

A reliable and scalable synthesis of this compound is achieved through the Fischer esterification of its parent diacid, 5-bromoisophthalic acid.[1][14] This method is preferred for its high yield and straightforward purification.

Protocol: Fischer Esterification of 5-Bromoisophthalic Acid[1][14]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g) as the catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 1 L of distilled water with stirring. A white precipitate of the crude product will form.

-

Neutralization: Carefully neutralize the mixture by the slow addition of a 5% (w/v) aqueous sodium bicarbonate solution until the pH reaches 7-8.

-

Isolation and Purification: Collect the white solid by filtration. Wash the filter cake thoroughly with distilled water (2 x 1 L) to remove any inorganic salts.

-

Drying: Dry the purified white solid in a vacuum oven at 50°C for 48 hours to yield this compound (typical yield: ~109 g, 89%).

An alternative, though often less selective, route involves the direct bromination of dimethyl isophthalate using potent brominating agents in fuming sulfuric acid, which requires more stringent reaction control to avoid over-bromination.[4][5]

Core Reactivity of the Carbon-Bromine Bond

The C-Br bond is the primary locus of reactivity, serving as a versatile handle for constructing more complex molecular architectures, predominantly through palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used method for functionalizing the C-Br bond in this compound.

The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[15] The reaction proceeds under mild conditions with high functional group tolerance.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq).

-

Solvent Addition: Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture, typically to 80-100°C, with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Mechanistic Workflow: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool, enabling the formation of C-N bonds with a wide range of amine coupling partners.[16][17] The success of this reaction is highly dependent on the choice of a suitable phosphine ligand.[16][18]

Experimental Protocol: Buchwald-Hartwig Amination [19]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent and Reaction: Add an anhydrous aprotic solvent, such as toluene or dioxane. Seal the vessel and heat the mixture to 80-110°C for 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry, and concentrate.

-

Purification: Purify the product by flash column chromatography.

Mechanistic Workflow: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable precursors for more complex structures.[20][21] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt, typically copper(I) iodide (CuI, 1-5 mol%).

-

Reagent Addition: Add a terminal alkyne (1.2-1.5 eq) and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base and Reaction: Add an amine base, like triethylamine or diisopropylamine, which also acts as a solvent in some cases. Stir the reaction at a temperature ranging from room temperature to 60°C until completion. Undesirable alkyne homocoupling can be a side reaction.[22]

-

Workup: Upon completion, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with ammonium chloride solution to remove copper salts, then with brine. Dry and concentrate.

-

Purification: Purify the resulting aryl alkyne by column chromatography.

Mechanistic Workflow: Sonogashira Catalytic Cycle

Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.

B. Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is dominant, the C-Br bond can undergo direct displacement by strong nucleophiles via the SNAr mechanism. This pathway is less favorable for this compound than for aryl halides with ortho/para EWGs because the meta-positioned ester groups offer less effective resonance stabilization for the key intermediate.[6][8] Consequently, more forcing conditions (high temperatures, very strong nucleophiles) are often required.

The mechanism proceeds via the addition of a nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] Subsequent loss of the bromide ion restores aromaticity.

Mechanistic Workflow: SNAr Pathway

Caption: The two-step addition-elimination mechanism of SNAr.

Summary of Reactivity and Experimental Considerations

The synthetic utility of this compound is broad, but successful application requires careful consideration of reaction conditions tailored to the desired transformation.

| Reaction Type | Bond Formed | Key Reagents & Catalysts | Critical Parameters |

| Suzuki-Miyaura | C-C | Boronic acid, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (Na₂CO₃, K₃PO₄) | Inert atmosphere, choice of base and solvent system, temperature control. |

| Buchwald-Hartwig | C-N | Amine, Pd precatalyst, specialized phosphine ligand, Strong base (NaOᵗBu) | Strictly anhydrous/anaerobic conditions, ligand selection is crucial for yield and scope. |

| Sonogashira | C-C (alkyne) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Inert atmosphere, control of temperature to minimize alkyne homocoupling. |

| SNAr | C-Nu | Strong nucleophile (e.g., RO⁻, R₂N⁻) | High temperature, strong nucleophile required due to meta-EWG placement. |

Conclusion

The bromine atom of this compound is a robust and versatile synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide efficient and modular access to a vast array of derivatives through C-C and C-N bond formation. While less common, direct nucleophilic substitution is also a viable, albeit more challenging, transformation. A thorough understanding of the electronic effects exerted by the meta-ester groups is paramount to mastering the chemistry of this valuable building block and successfully leveraging its potential in the fields of drug discovery and materials science.

References

- 1. This compound | 51760-21-5 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 5. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. longdom.org [longdom.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]

- 12. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. depts.washington.edu [depts.washington.edu]

A Theoretical and Computational Guide to the Molecular Structure of Dimethyl 5-bromoisophthalate

Abstract

Dimethyl 5-bromoisophthalate is a valuable intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel derivatives. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using first-principles quantum chemical calculations. We will explore the causality behind methodological choices, present a protocol for a self-validating computational system, and detail the expected structural and electronic insights. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research endeavors.

Introduction: The Rationale for a Computational Approach

In modern chemical and pharmaceutical research, computational modeling serves as a powerful "in silico" microscope, enabling the elucidation of molecular properties that can be challenging or time-consuming to determine experimentally. For a molecule like this compound (C₁₀H₉BrO₄), theoretical calculations offer a predictive and explanatory lens through which we can understand its preferred conformation, vibrational characteristics, and electronic landscape.[3]

The strategic placement of a bromine atom and two methyl ester groups on the isophthalate backbone significantly influences the molecule's steric and electronic profile.[4] These substitutions dictate intramolecular interactions, affect the planarity of the benzene ring, and modulate the electron density distribution, which in turn governs the molecule's reactivity. A robust theoretical model can quantify these effects, providing data on bond lengths, bond angles, torsional angles, and electronic orbital energies. Such data is critical for:

-

Rational Synthesis Design: Predicting sites of electrophilic or nucleophilic attack.

-

Materials Science: Understanding how the molecule might pack in a crystal lattice, influencing bulk properties.

-

Drug Development: Providing a foundational structure for pharmacophore modeling and receptor docking studies.

This guide will focus on a widely adopted and validated method in computational chemistry: Density Functional Theory (DFT). DFT provides an excellent balance of computational cost and accuracy for systems of this size, making it an ideal tool for detailed structural and electronic analysis.[5][6]

The Cornerstone of Prediction: Computational Methodology

The reliability of any theoretical calculation hinges on the appropriateness of the chosen methodology. Our approach is designed to be a self-validating system, where the choice of theory and basis set is grounded in established practices for similar aromatic compounds.[7][8]

The Choice of Density Functional Theory (DFT)

We select Density Functional Theory (DFT) as our computational framework. Unlike more computationally expensive wave function-based methods like Hartree-Fock (HF), DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure of π-conjugated systems like the benzene ring.[5][6]

Specifically, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long and successful track record for calculating the geometries and vibrational frequencies of organic molecules, demonstrating excellent agreement with experimental data across a vast range of compounds.[8][9]

The Basis Set: Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost. For this compound, a Pople-style basis set, 6-311++G(d,p) , is recommended.[5][8] Let's dissect this choice:

-

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions. This provides the necessary flexibility to accurately model the electron distribution.

-

++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is important for molecules with electronegative atoms like oxygen and bromine.

-

(d,p): These are polarization functions. The 'd' functions on heavy atoms (C, O, Br) and 'p' functions on hydrogen atoms allow for the distortion of atomic orbitals within the molecular environment, which is critical for accurately modeling chemical bonds.

This combination of B3LYP and the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for providing reliable predictions for the structure and properties of this compound.[5][8]

Predicted Molecular Insights: Structure and Electronics

Executing the DFT calculations with the defined methodology will yield a wealth of quantitative data. Below, we outline the expected results and their chemical significance.

Optimized Molecular Geometry

The primary output is the molecule's lowest energy conformation. This involves a full geometry optimization, where the positions of all atoms are adjusted to find the minimum on the potential energy surface. The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that a true minimum has been located.[9]

Table 1: Predicted Key Geometric Parameters for this compound.

| Parameter | Atom(s) Involved | Predicted Value (Å or °) | Justification & Comparison |

| Bond Lengths | |||

| C-Br Bond Length | C5-Br | ~1.90 Å | Consistent with C(sp²)-Br bonds in other brominated benzene derivatives. |

| C=O Bond Length | C-O (carbonyl) | ~1.21 Å | Typical length for a carbonyl double bond in an ester. |

| C-O Bond Length | C-O (ether) | ~1.35 Å | Typical length for a C-O single bond in an ester, showing partial double bond character due to resonance. |

| Benzene C-C Bond Lengths | C-C (ring) | 1.39 - 1.41 Å | The benzene ring will be slightly distorted from perfect hexagonal symmetry due to the substituents. Bonds adjacent to the bromine atom may be slightly longer.[10] |

| Bond Angles | |||

| C-C-C (ring) | C-C-C | ~120° | Angles within the benzene ring will be close to 120°, with minor deviations to accommodate the substituents. |

| O=C-O (ester) | O=C-O | ~123° | The angle is expected to be slightly larger than 120° due to the steric repulsion of the lone pairs on the oxygen atoms. |

| Dihedral Angles | |||

| C-C-C=O (ester torsion) | C(ring)-C-C=O | ~0° or ~180° | The ester groups are expected to be nearly coplanar with the benzene ring to maximize π-conjugation. Slight twists may occur due to steric hindrance.[7] |

Vibrational Analysis: The Molecular Fingerprint

Calculating the harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This serves two purposes: it confirms the optimized geometry is a true energy minimum, and it allows for the assignment of spectral peaks to specific molecular motions.[5] Key predicted vibrational frequencies are summarized in Table 2.

Table 2: Predicted Prominent Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | Ester (-COOCH₃) | 1730 - 1715 | Strong (IR) |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Ester (-COOCH₃) | 1300 - 1100 | Strong |

| C-Br Stretch | Bromo-substituent | 650 - 550 | Medium |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying a scaling factor (typically ~0.96-0.98 for B3LYP) can improve agreement with experimental spectra.[9]

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom.

-

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the π-system of the benzene ring and the electron-withdrawing carbonyl groups of the esters.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[11] For this compound, the gap is expected to be moderately large, reflecting its nature as a stable organic intermediate. This analysis is vital for predicting its behavior in chemical reactions.[12]

Experimental Protocols & Workflows

This section provides a detailed, step-by-step methodology for performing the theoretical calculations described in this guide. The workflow is designed to be logical and self-validating.

Step-by-Step Computational Protocol

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar programs.

-

Molecule Building:

-

Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

-

Ensure correct atom types and initial bond connectivity. Perform an initial "clean-up" or molecular mechanics optimization to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Set up the calculation input file.

-

Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Requests enhanced print output.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: Requests a geometry optimization to the nearest energy minimum.

-